Ethyl 2-amino-6-iodobenzoate
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Overview
Description
Ethyl 2-amino-6-iodobenzoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by an amino group and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-6-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 2-aminobenzoate. The process typically starts with the nitration of ethyl benzoate to form ethyl 2-nitrobenzoate, followed by reduction to obtain ethyl 2-aminobenzoate. The final step involves the iodination of ethyl 2-aminobenzoate using iodine and a suitable oxidizing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Iodination: Iodine and oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives.
Coupling: Biaryl compounds when using boronic acids.
Scientific Research Applications
Ethyl 2-amino-6-iodobenzoate has several applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its cytotoxic properties and potential use in anticancer research.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-iodobenzoate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit cyclin-dependent kinases (CDK6 and CDK9), which are crucial for cell cycle regulation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-amino-6-iodobenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-5-iodobenzoate: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.
2-Amino-5-bromo-3-iodobenzoic acid: Contains both bromine and iodine atoms, offering unique reactivity in coupling reactions.
2-Amino-5-iodobenzoic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
ethyl 2-amino-6-iodobenzoate |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 |
InChI Key |
GTWYIWMATOTXSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1I)N |
Origin of Product |
United States |
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